molecular formula C24H19ClN6O3 B3017961 2-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-(2-methoxyethyl)nicotinamide CAS No. 1112008-41-9

2-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-(2-methoxyethyl)nicotinamide

Cat. No.: B3017961
CAS No.: 1112008-41-9
M. Wt: 474.91
InChI Key: SFLAXZURIFJHOI-UHFFFAOYSA-N
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Description

2-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-(2-methoxyethyl)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nicotinamide moiety, a thienyl group, and a sulfonamide linkage, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-(2-methoxyethyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the thienyl sulfonamide: This step involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Coupling with phenoxy group: The sulfonamide intermediate is then reacted with a phenol derivative under suitable conditions to form the phenoxy-sulfonamide compound.

    Nicotinamide coupling: Finally, the phenoxy-sulfonamide compound is coupled with 2-methoxyethyl nicotinamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-(2-methoxyethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

    Substitution: The chloro group in the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-(2-methoxyethyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-(2-methoxyethyl)nicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific disciplines.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O3/c25-15-7-9-16(10-8-15)27-19(32)11-31-18-4-2-1-3-17(18)21-22(31)24(33)30(13-26-21)12-20-28-23(29-34-20)14-5-6-14/h1-4,7-10,13-14H,5-6,11-12H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLAXZURIFJHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CN3C=NC4=C(C3=O)N(C5=CC=CC=C54)CC(=O)NC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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